molecular formula C22H23N5O B10861315 3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol

3-[4-[4-(Aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol

Cat. No.: B10861315
M. Wt: 373.5 g/mol
InChI Key: KXRPXGNXQVGLIN-UHFFFAOYSA-N
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Description

VT02956 is a chemical compound known for its role as an inhibitor of large tumor suppressor kinases 1 and 2 (LATS1 and LATS2). These kinases are part of the Hippo signaling pathway, which is crucial for regulating cell proliferation and apoptosis. VT02956 has shown significant potential in inhibiting the growth of estrogen receptor-positive breast cancer cells and patient-derived tumor organoids by targeting the Hippo pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VT02956 involves multiple steps, including the formation of an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for VT02956 are not widely documented. it is typically synthesized in research laboratories under controlled conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

VT02956 primarily undergoes substitution reactions due to the presence of its alkyne group. It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole rings .

Common Reagents and Conditions

Major Products

The major products formed from reactions involving VT02956 are triazole derivatives, which are stable and can be used in various biochemical applications .

Mechanism of Action

VT02956 exerts its effects by inhibiting large tumor suppressor kinases 1 and 2 (LATS1 and LATS2), which are key components of the Hippo signaling pathway. By inhibiting these kinases, VT02956 reduces the phosphorylation of Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), leading to the repression of estrogen receptor alpha (ESR1) expression. This inhibition ultimately results in the suppression of cell proliferation and tumor growth in estrogen receptor-positive breast cancer cells .

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol

InChI

InChI=1S/C22H23N5O/c23-15-16-8-12-27(13-9-16)22-19-5-1-3-17(4-2-14-28)20(19)25-21(26-22)18-6-10-24-11-7-18/h1,3,5-7,10-11,16,28H,8-9,12-15,23H2

InChI Key

KXRPXGNXQVGLIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC(=NC3=C(C=CC=C32)C#CCO)C4=CC=NC=C4

Origin of Product

United States

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